molecular formula C12H9Cl2N3OS B2914805 5-chloro-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 879951-85-6

5-chloro-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2914805
CAS No.: 879951-85-6
M. Wt: 314.18
InChI Key: YASJCCVKNNZCJN-UHFFFAOYSA-N
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Description

5-Chloro-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine derivative featuring a 4-carboxamide core substituted at the 2-position with a methylsulfanyl group and at the 5-position with chlorine. The N-substituent is a 4-chlorophenyl group, which is structurally analogous to bioactive compounds with antibacterial properties . Pyrimidine carboxamides are known for their versatility in drug design, often optimized via substitutions to enhance target binding and pharmacokinetics .

Properties

IUPAC Name

5-chloro-N-(4-chlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3OS/c1-19-12-15-6-9(14)10(17-12)11(18)16-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASJCCVKNNZCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chloro group, a methylthio group, and an amide functional group. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H10Cl2N2OS
  • Molecular Weight : 305.18 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. The compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Key Mechanisms:

  • CDK Inhibition : The compound demonstrates inhibitory effects on CDK2 and CDK4, which are vital for the transition from G1 to S phase in the cell cycle. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells .
  • Antitumor Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cells .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

Cell Line IC50 (µM) Effect Reference
MCF712.50Cytotoxicity
A54926.00Antitumor activity
HepG217.82Induction of apoptosis
NCI-H4600.39Autophagy induction

Case Studies

  • Anticancer Efficacy : A study conducted by Li et al. demonstrated that the compound effectively inhibited the proliferation of MCF7 and A549 cells, with IC50 values indicating potent cytotoxicity. The mechanism was linked to the induction of apoptosis via CDK inhibition .
  • Selectivity for Cancer Cells : Further investigations revealed that the compound selectively targets cancerous cells while exhibiting minimal toxicity to normal cells, making it a promising candidate for targeted cancer therapy .
  • In Vivo Studies : Animal model studies have shown that treatment with this compound resulted in significant tumor reduction without severe side effects, suggesting its potential for clinical application in cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrimidine-4-carboxamide derivatives, focusing on substituent effects and bioactivity.

Substituent Variations at the 2-Position

The methylsulfanyl group at the 2-position is a key feature influencing electronic and steric properties. Comparisons include:

  • Ethylsulfanyl substitution : In 5-chloro-2-(ethylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide (CAS 879953-78-3), the ethylsulfanyl group increases lipophilicity (molecular weight: 400.9) compared to the methylsulfanyl analog. However, bulky substituents like sulfamoylphenyl may reduce membrane permeability .

N-Substituent Modifications

The 4-chlorophenyl group at the N-position is compared to:

  • Cycloheptyl substitution : 5-Chloro-N-cycloheptyl-2-(methylsulfanyl)pyrimidine-4-carboxamide (CAS 2091953-37-4) replaces the aromatic N-substituent with a cycloheptyl ring. This modification likely reduces π-π interactions critical for binding to bacterial targets .

Bioactivity Insights

highlights that 4-chlorophenyl and methylsulfanyl groups synergistically contribute to moderate antibacterial activity against S. aureus, E. coli, and P. aeruginosa. For example:

  • Hydrazinecarbothioamides with 4-chlorophenyl groups showed superior activity compared to 4-iodophenyl analogs, emphasizing the importance of chlorine’s electronegativity .
  • Methylsulfanyl-1,2,4-triazole derivatives demonstrated enhanced activity against P. aeruginosa, suggesting that the methylsulfanyl group may improve membrane penetration or enzyme inhibition .

Structural and Functional Data Tables

Table 1: Comparison of Pyrimidine-4-Carboxamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity Notes Reference
Target Compound (Hypothetical) C₁₂H₁₀Cl₂N₃OS ~342.2 (calc.) 2-(methylsulfanyl), N-(4-chlorophenyl) Inferred moderate antibacterial
5-Chloro-N-cycloheptyl-2-(methylsulfanyl)pyrimidine-4-carboxamide C₁₃H₁₇ClN₄OS 324.8 N-cycloheptyl Not reported
5-Chloro-N-(2,3-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide C₁₈H₁₁Cl₃FN₃OS 442.7 2-(4-fluorobenzylsulfanyl), N-(2,3-dichlorophenyl) No activity data
5-Chloro-2-(ethylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide C₁₅H₁₇ClN₄O₃S₂ 400.9 2-(ethylsulfanyl), sulfamoylphenyl-ethyl Potential solubility challenges

Table 2: Substituent Effects on Bioactivity (Based on )

Substituent Combination Bioactivity Profile Bacterial Strains Affected
4-Chlorophenyl + methylsulfanyl Moderate activity S. aureus, E. coli, P. aeruginosa
4-Bromophenyl + methylsulfanyl Improved activity vs. 4-iodophenyl derivatives S. aureus, S. enterica
Methylsulfanyl-1,2,4-triazole Enhanced activity against P. aeruginosa P. aeruginosa

Key Structural Insights from Crystallography

  • Dihedral Angles : In analogous N-(4-chlorophenyl) pyrimidines, dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) influence molecular planarity and binding pocket compatibility .
  • Hydrogen Bonding : Weak C–H⋯O and C–H⋯π interactions stabilize crystal structures, which may correlate with solubility or stability in biological environments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide, and how can purity be optimized?

  • Methodology : A multi-step synthesis is typical for pyrimidine derivatives. Begin with a Suzuki-Miyaura coupling to introduce the 4-chlorophenyl group to the pyrimidine core. Subsequent thioetherification using methyl disulfide or methanethiol under basic conditions (e.g., K₂CO₃/DMF) introduces the methylsulfanyl moiety. Final carboxamide formation via coupling with 4-chloroaniline using EDCI/HOBt or similar reagents is recommended. Purity optimization requires column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol/water mixtures. Monitor intermediates via TLC and confirm final product purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should structural characterization be performed to validate the compound’s identity?

  • Methodology :

  • X-ray crystallography : Resolve crystal structure to confirm bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between the carboxamide NH and pyrimidine N). This is critical for verifying stereoelectronic effects .
  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. The methylsulfanyl group typically appears as a singlet at ~2.5 ppm (¹H) and ~15 ppm (¹³C). Aromatic protons from the chlorophenyl groups show splitting patterns consistent with para-substitution .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. What safety protocols are essential during synthesis and handling?

  • Methodology :

  • Use fume hoods and PPE (gloves, goggles, lab coats) due to the compound’s potential toxicity.
  • Avoid skin contact with intermediates like chlorinated anilines, which are sensitizers.
  • Waste disposal: Segregate halogenated organic waste and incinerate via licensed facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The carboxamide and methylsulfanyl groups are key interaction sites .
  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Prioritize derivatives with improved binding affinity to ATP-binding pockets or allosteric sites.
  • QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating methylsulfanyl) with experimental IC₅₀ values to predict activity trends .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%).
  • Metabolic stability testing : Use liver microsomes to assess whether discrepancies arise from compound degradation.
  • Target engagement studies : Confirm on-target effects via CRISPR knockouts or competitive binding assays. For example, inconsistent antifungal activity may stem from off-target interactions with cytochrome P450 enzymes .

Q. How can reaction engineering improve yield in scale-up synthesis?

  • Methodology :

  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., thioetherification) to enhance heat dissipation and reduce side reactions.
  • DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) using a central composite design. For Suzuki couplings, Pd(OAc)₂/XPhos systems at 80°C often achieve >90% conversion.
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What crystallographic insights explain the compound’s stability under varying pH conditions?

  • Methodology :

  • pH-dependent crystallography : Grow crystals in buffers (pH 2–12) and analyze lattice changes. The carboxamide group forms intramolecular H-bonds with the pyrimidine N at neutral pH, stabilizing the structure. Under acidic conditions, protonation of the pyrimidine ring disrupts these interactions, reducing stability .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H⋯Cl interactions) contributing to crystal packing. High Cl⋯Cl interactions (>20% surface area) enhance thermal stability .

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